3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol
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Overview
Description
3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol is an organic compound with the molecular formula C13H10F2O It is a derivative of phenol, where the phenyl ring is substituted with fluorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol typically involves the fluorination of 4-methylphenol followed by further substitution reactions. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms into the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors like 4-methylphenol. The process includes steps such as halogenation, substitution, and purification to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylphenol: A simpler derivative with one fluorine and one methyl group.
4-Fluoro-3-methylphenol: Another isomer with different substitution patterns.
3-Fluoro-4-methylphenyl isocyanate: A related compound with an isocyanate group instead of a hydroxyl group
Uniqueness
3-Fluoro-4-(3-fluoro-4-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-fluoro-4-(3-fluoro-4-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-9(6-12(8)14)11-5-4-10(16)7-13(11)15/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDUUEFWIVZNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684174 |
Source
|
Record name | 2,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-42-5 |
Source
|
Record name | 2,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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